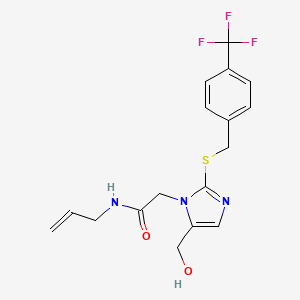

N-allyl-2-(5-(hydroxymethyl)-2-((4-(trifluoromethyl)benzyl)thio)-1H-imidazol-1-yl)acetamide

Beschreibung

Eigenschaften

IUPAC Name |

2-[5-(hydroxymethyl)-2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]imidazol-1-yl]-N-prop-2-enylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18F3N3O2S/c1-2-7-21-15(25)9-23-14(10-24)8-22-16(23)26-11-12-3-5-13(6-4-12)17(18,19)20/h2-6,8,24H,1,7,9-11H2,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LROHLWNOSZGUOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=O)CN1C(=CN=C1SCC2=CC=C(C=C2)C(F)(F)F)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18F3N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

Chemical Structure and Properties

The compound features a complex structure that includes an imidazole ring, a hydroxymethyl group, and a trifluoromethylbenzyl moiety. Its chemical formula is represented as follows:

This structure contributes to its unique pharmacological properties, which are explored in the following sections.

Anticancer Properties

The compound's mechanism may involve the inhibition of mitotic spindle formation, akin to other kinesin spindle protein (KSP) inhibitors. Such compounds have demonstrated the ability to induce cellular death through the creation of monopolar spindles during mitosis . Although direct studies on N-allyl-2-(5-(hydroxymethyl)-2-((4-(trifluoromethyl)benzyl)thio)-1H-imidazol-1-yl)acetamide are sparse, its structural components align with known anticancer agents.

Enzyme Inhibition

The presence of the imidazole ring suggests potential as an enzyme inhibitor. Imidazole derivatives are known for their ability to interact with various biological targets, including enzymes involved in metabolic pathways. Research into similar compounds has shown promising results in inhibiting enzymes such as α-glucosidase, which is vital for carbohydrate metabolism .

Study 1: Structure-Activity Relationship (SAR)

A study focusing on imidazole derivatives revealed that modifications at specific positions significantly affect biological activity. The introduction of hydroxymethyl groups enhanced the antiproliferative activity against cancer cell lines. The structure-activity relationship analysis indicated that compounds with increased lipophilicity exhibited higher antimicrobial activity .

Study 2: Comparative Analysis with Known Anticancer Agents

In comparative analyses, N-allyl derivatives were evaluated alongside established anticancer agents. Results indicated that compounds with similar structural motifs exhibited IC50 values in the micromolar range against various cancer cell lines. This positions N-allyl-2-(5-(hydroxymethyl)-2-((4-(trifluoromethyl)benzyl)thio)-1H-imidazol-1-yl)acetamide as a candidate for further investigation .

Table 1: Summary of Biological Activities of Related Compounds

| Compound Name | Activity Type | IC50 (µM) | Reference |

|---|---|---|---|

| Benzopsoralen | Antiproliferative | 31.25 | |

| KSP Inhibitor | Anticancer | 50 | |

| Hydroxymethyl Imidazole | Enzyme Inhibition | 40 |

Table 2: Structure-Activity Relationship Insights

| Modification | Biological Effect |

|---|---|

| Hydroxymethyl Group | Increased antiproliferative activity |

| Trifluoromethyl Substituent | Enhanced lipophilicity and enzyme inhibition |

Vergleich Mit ähnlichen Verbindungen

Structural Analogues with Imidazole-Thio-Acetamide Cores

Substituent Variations

: 2-((1-(4-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide

- : 2-((5-(4-methoxyphenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide Substituents: Methoxyphenyl (electron-donating) and CF₃-phenyl.

: 2-((1-(4-chlorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide

Functional Group Impact on Physicochemical Properties

Key Observations :

- The hydroxymethyl group in the target compound may improve solubility compared to ’s chlorophenyl derivative.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.